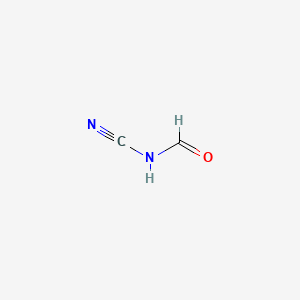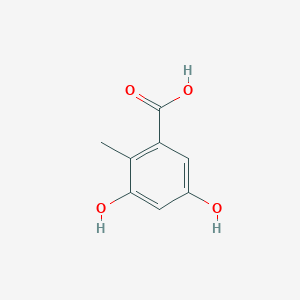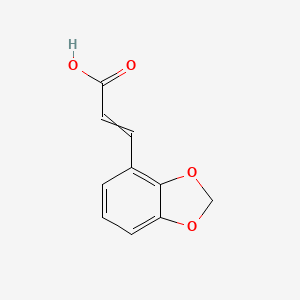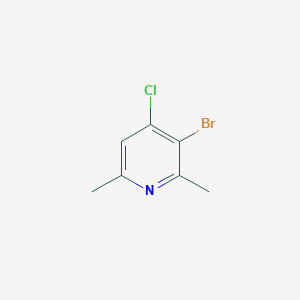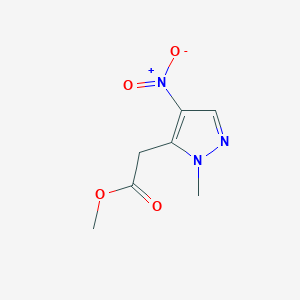
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate typically involves the reaction of 2-methyl-4-nitro-3-pyrazolecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-deficient nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, reflux conditions.
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-(2-methyl-4-amino-pyrazol-3-yl)acetate.
Hydrolysis: 2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active pyrazole moiety. These interactions can modulate various biochemical pathways, including enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-methyl-4-amino-pyrazol-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid: The carboxylic acid analog of the ester.
Methyl 2-(4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C7H9N3O4 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
methyl 2-(2-methyl-4-nitropyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(3-7(11)14-2)6(4-8-9)10(12)13/h4H,3H2,1-2H3 |
Clé InChI |
CCGMDALZKJFINS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)

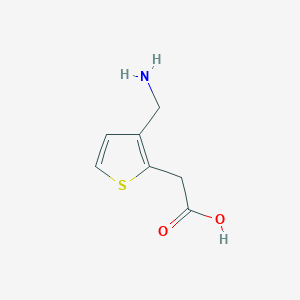
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)
![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)
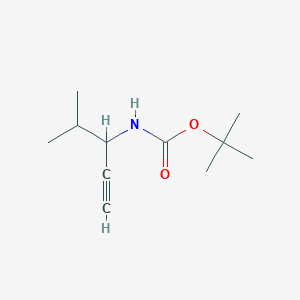
![6-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B8551384.png)
